Pyridine-3-sulfonamide
Overview
Description
Pyridine-3-sulfonamide is a chemical compound with the linear formula C5H6N2O2S . It is a solid substance that is stored at room temperature in an inert atmosphere .
Synthesis Analysis
The synthesis of new pyridines with a sulfonamide moiety has been reported . The process involves a cooperative vinylogous anomeric-based oxidation mechanism in the presence of a novel quinoline-based dendrimer-like ionic liquid . Another synthesis method involves the reaction of Pyridine-3-sulfonyl chloride HCl with NH3 in DCM .Molecular Structure Analysis
The molecular structure of Pyridine-3-sulfonamide has been analyzed using techniques such as Fourier transform infrared spectroscopy (FT-IR), energy dispersive X-ray spectroscopy (EDX), elemental mapping, thermogravimetric analysis (TGA), and derivative thermogravimetry (DTG) .Chemical Reactions Analysis
The chemical reactions involving Pyridine-3-sulfonamide have been studied. For instance, the catalytic performance of a novel quinoline-based dendrimer-like ionic liquid was examined for the synthesis of a new pyridine series containing a sulfonamide moiety .Physical And Chemical Properties Analysis
Pyridine-3-sulfonamide is a solid substance that is stored at room temperature in an inert atmosphere . Its molecular formula is C5H6N2O2S .Scientific Research Applications
Application
Pyridine-3-sulfonamide is used in the synthesis of new pyridines . Pyridines are a class of organic compounds with a six-membered ring containing one nitrogen atom and five carbon atoms. They are important in the field of medicinal chemistry as they are found in many biologically active compounds .
Method of Application
The synthesis of new pyridines with a sulfonamide moiety is achieved via a cooperative vinylogous anomeric-based oxidation mechanism . This process is carried out in the presence of a novel quinoline-based dendrimer-like ionic liquid . The ionic liquid is characterized using techniques such as Fourier transform infrared spectroscopy (FT-IR), energy dispersive X-ray spectroscopy (EDX), elemental mapping, thermogravimetric analysis (TGA), and derivative thermogravimetry (DTG) .
Results
The target molecules were achieved in short reaction times and high yields . The results from this research support the idea of rational designs, syntheses, and applications of tasked-specific catalysts, susceptible biological candidate molecules, and biomimetic reactions for the development of anomeric-based oxidation and/or aromatization mechanism .
Medicinal Chemistry
Application
Sulfonamide group, which is present in Pyridine-3-sulfonamide, is found in several bioactive molecules . These molecules are used as inhibitors of HIV protease, antibacterials, antibiotic, antitumor, antihypertensive, anticonvulsants and antifungal agents .
Method of Application
The sulfonamide group is incorporated into the bioactive molecules during the synthesis process . The specific method of incorporation and the experimental procedures would depend on the particular bioactive molecule being synthesized .
Results
The incorporation of the sulfonamide group into these bioactive molecules has resulted in compounds with significant biological activity . These compounds have shown promising results in the treatment of various diseases, including HIV, bacterial infections, cancer, hypertension, seizures, and fungal infections .
Synthesis of Sulfonimidates
Application
Pyridine-3-sulfonamide can potentially be used in the synthesis of sulfonimidates . Sulfonimidates are organosulfur compounds that have been utilized as precursors for polymers, sulfoximine and sulfonimidamide drug candidates and as alkyl transfer reagents .
Method of Application
The synthesis of sulfonimidates from Pyridine-3-sulfonamide would involve a series of chemical reactions . The specific reactions and the experimental procedures would depend on the particular sulfonimidate being synthesized .
Results
Sulfonimidates synthesized from Pyridine-3-sulfonamide can be used to access other important organosulfur compounds . They have found uses as alkyl transfer reagents to acids, alcohols and phenols .
Inhibitors of HIV Protease
Application
Pyridine-3-sulfonamide is used in the synthesis of several bioactive molecules that act as inhibitors of HIV protease . These inhibitors are crucial in the treatment of HIV as they prevent the virus from maturing and becoming infectious .
Method of Application
The sulfonamide group in Pyridine-3-sulfonamide is incorporated into the bioactive molecules during the synthesis process . The specific method of incorporation and the experimental procedures would depend on the particular inhibitor being synthesized .
Results
The incorporation of the sulfonamide group into these inhibitors has resulted in compounds with significant antiviral activity . These compounds have shown promising results in the treatment of HIV .
Synthesis of [1,2,4]Triazolo[4,3-a]Pyridine Sulfonamides
Application
Pyridine-3-sulfonamide can be used in the synthesis of [1,2,4]Triazolo[4,3-a]pyridine sulfonamides . These compounds have been studied for their potential use in the treatment of various diseases .
Method of Application
The synthesis of [1,2,4]Triazolo[4,3-a]pyridine sulfonamides from Pyridine-3-sulfonamide would involve a series of chemical reactions . The specific reactions and the experimental procedures would depend on the particular compound being synthesized .
Results
The synthesized [1,2,4]Triazolo[4,3-a]pyridine sulfonamides have shown promising results in preliminary tests . Further studies are needed to fully understand their potential therapeutic applications .
Safety And Hazards
Pyridine-3-sulfonamide is considered hazardous by the 2012 OSHA Hazard Communication Standard . It can cause severe skin burns and eye damage, and may cause respiratory irritation . It is recommended to avoid breathing its dust, fume, gas, mist, vapors, or spray, and to avoid getting it in eyes, on skin, or on clothing .
Future Directions
properties
IUPAC Name |
pyridine-3-sulfonamide | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H6N2O2S/c6-10(8,9)5-2-1-3-7-4-5/h1-4H,(H2,6,8,9) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NKFLEFWUYAUDJV-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CN=C1)S(=O)(=O)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H6N2O2S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70283227 | |
Record name | pyridine-3-sulfonamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70283227 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
158.18 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Pyridine-3-sulfonamide | |
CAS RN |
2922-45-4 | |
Record name | 3-Pyridinesulfonamide | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=30572 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | pyridine-3-sulfonamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70283227 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | pyridine-3-sulfonamide | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | 3-Pyridinesulfonamide | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/7NR9P4J2V3 | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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